molecular formula C22H21N5O2 B2679169 N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide CAS No. 1002932-37-7

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide

Cat. No. B2679169
CAS RN: 1002932-37-7
M. Wt: 387.443
InChI Key: MQUGQWJFYRJXQO-UHFFFAOYSA-N
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Description

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide is a useful research compound. Its molecular formula is C22H21N5O2 and its molecular weight is 387.443. The purity is usually 95%.
BenchChem offers high-quality N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity and Enzyme Inhibition

  • Microwave-assisted Synthesis for Antitumor Activity: Microwave-assisted synthesis of pyrimido[4,5-b][1,6]naphthyridin-4(3H)-ones demonstrated potential antitumor activity. One compound exhibited remarkable activity against 57 cancer cell lines, indicating the potential of such structures in cancer treatment (Insuasty et al., 2013).
  • Novel αvβ3 Antagonists for Osteoporosis Treatment: Pyrimidin-5-yl derivatives were identified as potent antagonists of the αvβ3 receptor, showing promise in the prevention and treatment of osteoporosis. Their efficacy in an in vivo model of bone turnover highlights their potential for clinical development (Coleman et al., 2004).

Antibacterial and Antimicrobial Activities

  • Synthesis for Insecticidal and Antibacterial Potential: A study on pyrimidine linked pyrazole heterocyclics revealed their synthesis under microwave conditions and evaluation against selected microorganisms. The findings indicate potential applications in developing antimicrobial agents (Deohate & Palaspagar, 2020).

Computational and Pharmacological Evaluation

  • Toxicity Assessment, Tumor Inhibition, and Antioxidant Actions: Computational and pharmacological evaluations of heterocyclic derivatives showed varying degrees of toxicity, tumor inhibition, and antioxidant potential. Such studies are crucial for the early stages of drug discovery, highlighting the importance of structure-activity relationships (Faheem, 2018).

properties

IUPAC Name

N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c1-3-6-18-13-20(28)25-22(23-18)27-19(11-14(2)26-27)24-21(29)17-10-9-15-7-4-5-8-16(15)12-17/h4-5,7-13H,3,6H2,1-2H3,(H,24,29)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUGQWJFYRJXQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)-2-naphthamide

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